1-(4-Methanesulfinylphenyl)ethan-1-one
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Overview
Description
1-(4-Methansulfinylphenyl)ethanone is an organic compound with the molecular formula C9H10O2S It is known for its unique structural properties, which include a phenyl ring substituted with a methansulfinyl group and an ethanone moiety
Scientific Research Applications
1-(4-Methansulfinylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
Safety and Hazards
The safety data sheet for “1-(4-Methanesulfinylphenyl)ethan-1-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methansulfinylphenyl)ethanone typically involves the reaction of 4-methylthiophenol with an oxidizing agent to introduce the sulfinyl group. One common method involves the oxidation of 4-methylthiophenol using hydrogen peroxide in the presence of a catalyst to form 4-methansulfinylphenol. This intermediate is then reacted with acetyl chloride under acidic conditions to yield 1-(4-methansulfinylphenyl)ethanone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methansulfinylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 1-(4-methylthiophenyl)ethanone using reducing agents such as lithium aluminum hydride.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-(4-Methansulfonylphenyl)ethanone.
Reduction: 1-(4-Methylthiophenyl)ethanone.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-(4-Methylsulfonylphenyl)ethanone: Similar structure but with a sulfone group instead of a sulfinyl group.
1-(4-Methylthiophenyl)ethanone: Similar structure but with a thiol group instead of a sulfinyl group.
Uniqueness: 1-(4-Methansulfinylphenyl)ethanone is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can participate in both oxidation and reduction reactions, making this compound versatile in various chemical transformations.
Properties
IUPAC Name |
1-(4-methylsulfinylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7(10)8-3-5-9(6-4-8)12(2)11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFNCGULZBNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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